1-Methoxy-3-(1-octynyl)benzene
Description
1-Methoxy-3-(1-octynyl)benzene is a substituted aromatic compound featuring a methoxy group (-OCH₃) at the 1-position and a terminal alkyne (1-octynyl) group at the 3-position of the benzene ring. This article compares its hypothetical properties with structurally similar compounds documented in recent literature.
Properties
Molecular Formula |
C15H20O |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-methoxy-3-oct-1-ynylbenzene |
InChI |
InChI=1S/C15H20O/c1-3-4-5-6-7-8-10-14-11-9-12-15(13-14)16-2/h9,11-13H,3-7H2,1-2H3 |
InChI Key |
QZPVDANTDWOZDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The 3-position substituents vary widely, including nitroaryls (e.g., ), alkyl chains (), and fluorinated groups ().
Physicochemical Properties
Table 2: Spectroscopic and Physical Properties
Key Observations :
- Methoxy Group : The methoxy proton consistently appears at δ 3.75–3.82 ppm in ¹H NMR, while its carbon resonates at δ 55.28–55.6 ppm in ¹³C NMR across compounds .
- Physical State : Most analogs are oils or liquids, suggesting that the octynyl variant may also exhibit low crystallinity due to its long aliphatic chain.
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